Technical Guide: (Fluorophenyl)(pyridin-4-yl)methanone as a Core Scaffold in Medicinal Chemistry
Technical Guide: (Fluorophenyl)(pyridin-4-yl)methanone as a Core Scaffold in Medicinal Chemistry
A Note on Isomeric Specificity: This guide centers on the chemical scaffold (Fluorophenyl)(pyridin-4-yl)methanone. Initial database inquiries for the specific isomer (2-Fluorophenyl)(pyridin-4-yl)methanone did not yield a registered CAS number or extensive experimental data, suggesting it is a less common or novel analogue. In contrast, the (4-Fluorophenyl)(pyridin-4-yl)methanone isomer is well-documented and commercially available. Therefore, this guide will focus on the latter (CAS: 41538-36-7) as a representative and thoroughly characterized example of this chemical class. The principles of synthesis, characterization, and application discussed herein are fundamentally applicable to other isomers, including the 2-fluoro analogue.
Introduction and Compound Identification
The diarylmethanone framework, where two aromatic rings are bridged by a ketone, is a cornerstone in modern drug discovery. When one of these rings is a pyridine, the resulting scaffold gains unique physicochemical properties, including a site for hydrogen bonding and altered solubility, which are highly desirable in medicinal chemistry. The introduction of a fluorine atom onto the phenyl ring further modulates the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.
(4-Fluorophenyl)(pyridin-4-yl)methanone, also known as 4-(4-Fluorobenzoyl)pyridine, serves as a critical building block for a range of biologically active molecules. Its rigid structure, combined with the specific electronic features of the fluorophenyl and pyridine rings, makes it an attractive starting point for developing inhibitors of enzymes such as kinases and for creating agents with antimicrobial or anti-inflammatory properties.[1][2][3] This guide provides an in-depth overview of its chemical registry, properties, a validated synthesis protocol, analytical characterization methods, and its applications in research.
Chemical Structure and Registry Information
The structure consists of a pyridine ring linked to a carbonyl group at the 4-position, which is also attached to a 4-fluorophenyl ring.
Caption: Structure of (4-Fluorophenyl)(pyridin-4-yl)methanone.
Table 1: Core Registry and Identification Data
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 41538-36-7 | PubChem[4] |
| Molecular Formula | C₁₂H₈FNO | PubChem[4] |
| IUPAC Name | (4-fluorophenyl)-pyridin-4-ylmethanone | PubChem[4] |
| Synonyms | 4-(4-Fluorobenzoyl)pyridine, 4-fluorophenyl 4-pyridyl ketone | PubChem[4] |
| ChEMBL ID | CHEMBL563196 | PubChem[4] |
| DrugBank ID | DB06917 | PubChem[4] |
| InChIKey | WTRWBYGUMQEFFI-UHFFFAOYSA-N | PubChem[4] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC=NC=C2)F | PubChem[4] |
Physicochemical, Safety, and Handling Information
Understanding the core properties and hazards of a chemical is a prerequisite for its safe and effective use in a research setting.
Computed Physicochemical Properties
The following properties are computationally derived and provide valuable insights for experimental design, such as selecting appropriate solvent systems for reactions and chromatography.
Table 2: Key Physicochemical Properties
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Weight | 201.20 | g/mol | PubChem[4] |
| Monoisotopic Mass | 201.05899 | Da | PubChemLite[5] |
| XLogP3 | 1.8 | PubChem[4] | |
| Hydrogen Bond Donors | 0 | PubChem[4] | |
| Hydrogen Bond Acceptors | 2 | PubChem[4] |
| Rotatable Bond Count | 2 | | PubChem[4] |
GHS Hazard and Precautionary Information
(4-Fluorophenyl)(pyridin-4-yl)methanone is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
Table 3: GHS Hazard Classification
| Hazard Code | Description | Class |
|---|---|---|
| H315 | Causes skin irritation | Skin Irritation, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2A |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
Source: Aggregated GHS information from the ECHA C&L Inventory.[4]
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[4]
Synthesis and Mechanistic Insights
While multiple synthetic routes can be envisioned, a common and reliable approach for creating diaryl ketones is through Friedel-Crafts acylation or related coupling reactions. However, for this specific scaffold, a highly effective method involves the reaction of a Grignard reagent derived from 4-bromopyridine with a 4-fluorobenzaldehyde, followed by oxidation. A more direct and scalable approach, detailed below, utilizes a nucleophilic aromatic substitution (SNAᵣ) reaction.
Proposed Synthetic Workflow: Nucleophilic Aromatic Substitution
This protocol is based on established principles of pyridine chemistry, where a suitable pyridine precursor reacts with a nucleophile.[6] The causality behind this choice rests on the high commercial availability of the starting materials and the generally high yields and clean conversions of such reactions.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize (4-Fluorophenyl)(pyridin-4-yl)methanone from 4-cyanopyridine and 4-fluorophenylmagnesium bromide.
Rationale: This Grignard addition to a nitrile followed by hydrolysis is a classic and robust method for ketone synthesis. It avoids the potential for over-addition that can occur with acyl chlorides and provides a direct route from commercially available precursors.
Materials:
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4-Cyanopyridine
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4-Bromofluorobenzene
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Magnesium turnings
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Anhydrous Diethyl Ether or THF
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Iodine (crystal, as initiator)
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Hydrochloric Acid (3M)
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Sodium Bicarbonate (saturated solution)
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Anhydrous Magnesium Sulfate
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Ethyl Acetate
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Hexanes
Procedure:
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Grignard Reagent Preparation:
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To a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
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Add a small crystal of iodine.
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Add a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Maintain a gentle reflux until all the magnesium has been consumed.
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Cool the resulting gray solution of 4-fluorophenylmagnesium bromide to 0 °C.
-
-
Grignard Addition:
-
Dissolve 4-cyanopyridine (1.1 eq) in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of a thick precipitate is expected.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 3M HCl. Stir vigorously until the precipitate dissolves and two clear layers form.
-
Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the intermediate imine.
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Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (4-Fluorophenyl)(pyridin-4-yl)methanone as a solid.
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Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow.[7]
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¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides the most definitive structural information.
-
¹H NMR: Expect to see characteristic signals in the aromatic region (approx. 7.0-9.0 ppm). The pyridine protons will appear as two distinct sets of doublets due to symmetry. The fluorophenyl protons will also appear as two multiplets, often resembling doublets or triplets, with coupling to the fluorine atom (J_HF) influencing their multiplicity.[8]
-
¹³C NMR: The carbonyl carbon will have a characteristic downfield shift (approx. 190-200 ppm). The carbon atoms of the fluorophenyl ring will show coupling to the fluorine (J_CF), with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant.[8]
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight. For this compound, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₂H₈FNO.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong, sharp absorption band between 1650-1680 cm⁻¹ is indicative of the diaryl ketone carbonyl (C=O) stretch.
Applications in Research and Drug Development
The (Fluorophenyl)(pyridin-4-yl)methanone scaffold is a "privileged structure" in medicinal chemistry. Its value lies not in its own biological activity, but in its utility as a versatile intermediate for building more complex molecules with high therapeutic potential.[2][3][9]
Role as a Kinase Inhibitor Scaffold
Many kinase inhibitors bind to the ATP pocket of the enzyme, often forming critical hydrogen bonds with the "hinge" region. The nitrogen atom in the pyridine ring of this scaffold can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP. The diaryl ketone motif provides a rigid and sterically defined core from which other functional groups can be elaborated to achieve potency and selectivity against a specific kinase target.
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- 4. (4-Fluorophenyl)(pyridin-4-yl)methanone | C12H8FNO | CID 7023019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - (4-fluorophenyl)(pyridin-4-yl)methanone (C12H8FNO) [pubchemlite.lcsb.uni.lu]
- 6. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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